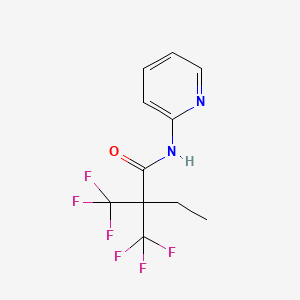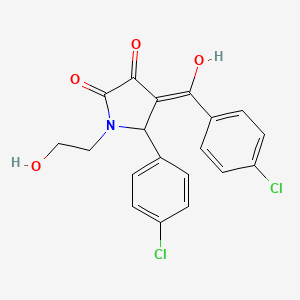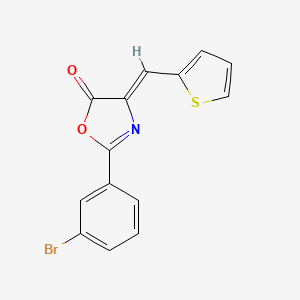
N-2-pyridinyl-2,2-bis(trifluoromethyl)butanamide
Übersicht
Beschreibung
N-2-pyridinyl-2,2-bis(trifluoromethyl)butanamide, also known as Dibenzoylmethane (DBM), is a synthetic organic compound that belongs to the class of chelating agents. DBM has been widely used in scientific research for its various applications in different fields.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively used in scientific research for its various applications in different fields. DBM has been shown to possess antioxidant, anticancer, anti-inflammatory, and anti-angiogenic properties. DBM has also been used as a chelating agent for various metal ions, including copper, zinc, and iron.
Wirkmechanismus
DBM exerts its biological effects through the modulation of various signaling pathways. DBM has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. DBM has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory and immune responses. DBM has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects. DBM has been shown to increase the expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). DBM has also been shown to decrease the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. DBM has also been shown to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. DBM is a stable compound that can be easily synthesized and purified. DBM is also relatively inexpensive compared to other chelating agents. However, DBM has some limitations for lab experiments. DBM has low solubility in water, which can limit its use in aqueous solutions. DBM can also form complexes with other metal ions, which can interfere with the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of DBM in scientific research. DBM has potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. DBM can also be used as a chelating agent for the detection and removal of heavy metals from the environment. Further studies are needed to elucidate the molecular mechanisms of DBM and to optimize its use in different applications.
Conclusion:
In conclusion, DBM is a synthetic organic compound that has been widely used in scientific research for its various applications in different fields. DBM possesses antioxidant, anticancer, anti-inflammatory, and anti-angiogenic properties. DBM exerts its biological effects through the modulation of various signaling pathways. DBM has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of DBM in scientific research.
Eigenschaften
IUPAC Name |
N-pyridin-2-yl-2,2-bis(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6N2O/c1-2-9(10(12,13)14,11(15,16)17)8(20)19-7-5-3-4-6-18-7/h3-6H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEOKYYTKMCWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=N1)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4737612.png)
![N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4737613.png)
![2-chloro-4-fluoro-N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4737617.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4737625.png)
![4-{[({2-[(4-chlorophenyl)thio]phenyl}amino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4737626.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B4737637.png)
![3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4737646.png)
![3,5-bis(difluoromethyl)-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737652.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4737662.png)

![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)

![3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4737701.png)